molecular formula C8H11NO2S B2600561 [3-(Methylsulfonimidoyl)phenyl]methanol CAS No. 2344680-52-8

[3-(Methylsulfonimidoyl)phenyl]methanol

Cat. No.: B2600561
CAS No.: 2344680-52-8
M. Wt: 185.24
InChI Key: KNKLCRLGNSULNJ-UHFFFAOYSA-N
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Description

[3-(Methylsulfonimidoyl)phenyl]methanol is an organic compound with the molecular formula C8H11NO2S It is characterized by a phenyl ring substituted with a methylsulfonimidoyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Methylsulfonimidoyl)phenyl]methanol typically involves the reaction of 3-nitrobenzaldehyde with methylsulfonamide under reducing conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-(Methylsulfonimidoyl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.

Major Products Formed

    Oxidation: Formation of 3-(methylsulfonimidoyl)benzaldehyde or 3-(methylsulfonimidoyl)benzoic acid.

    Reduction: Formation of 3-(methylsulfonimidoyl)aniline.

    Substitution: Formation of brominated or sulfonated derivatives of the phenyl ring.

Scientific Research Applications

[3-(Methylsulfonimidoyl)phenyl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(Methylsulfonimidoyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Methylsulfonyl)phenyl]methanol
  • [3-(Methylsulfonamido)phenyl]methanol
  • [3-(Methylsulfonyl)benzyl alcohol

Uniqueness

[3-(Methylsulfonimidoyl)phenyl]methanol is unique due to the presence of the methylsulfonimidoyl group, which imparts distinct chemical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

[3-(methylsulfonimidoyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-12(9,11)8-4-2-3-7(5-8)6-10/h2-5,9-10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKLCRLGNSULNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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